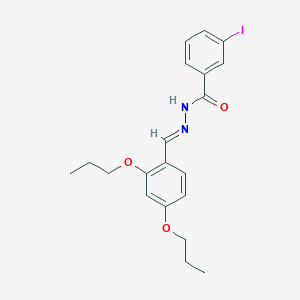

N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N'-(2,4-dipropoxybenzylidene)-3-iodobenzylidene often involves condensation reactions between appropriate hydrazides and aldehydes or ketones. Although specific details on the synthesis of N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide are not readily available, related compounds have been synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods, indicating a versatile approach to synthesizing such hydrazones (Suzana et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of hydrazone compounds, closely related to N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide, often employs techniques such as X-ray diffraction, NMR spectroscopy, and molecular docking studies. These analyses reveal the geometric configuration, intramolecular interactions, and potential for forming hydrogen bonds, which are crucial for understanding the compound's reactivity and potential applications. For example, crystal structure analysis can elucidate the arrangement of molecules in the solid state, highlighting the presence of E-configuration across C=N double bonds and the formation of hydrogen bonds that stabilize the crystal structure (Yang, 2011).

Chemical Reactions and Properties

The chemical reactivity of N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide-like compounds can be inferred from studies on similar hydrazones. These compounds often participate in cycloaddition reactions, condensation with various aldehydes or ketones, and can undergo protonation at specific nitrogen atoms due to their nucleophilic characteristics. Molecular docking studies suggest that such compounds can interact with biological targets, indicating potential utility in designing bioactive molecules. The electrophilic and nucleophilic sites identified through molecular electrostatic potential (MEP) surfaces aid in understanding the sites of reactivity for subsequent chemical transformations (Karrouchi et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Studies

A study detailed the synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, focusing on its structural and spectroscopic properties. The research explored its potential use in molecular docking studies, suggesting applications in drug design, particularly as an anti-diabetic agent (Karrouchi et al., 2021).

Bioactive Schiff Base Compounds

Another study synthesized Schiff base compounds with antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds showed remarkable interactions with salmon sperm DNA, indicating their potential in biomedical applications, such as drug development for targeting specific DNA sequences (Sirajuddin et al., 2013).

Antioxidant Activity Studies

Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety revealed significant antioxidant activities. This study highlights the potential of such compounds in developing antioxidant therapies or materials designed to mitigate oxidative stress (Kareem et al., 2016).

Polymer and Materials Science

An investigation into polymers featuring photolabile groups, such as the o-nitrobenzyl group, demonstrated their utility in altering polymer properties through irradiation. This research underscores the relevance of similar compounds in creating responsive materials for various technological applications (Zhao et al., 2012).

Novel Anticancer Agents

A study on N-heterocyclic carbene gold(I) complexes inspired by natural compounds highlighted their promising anticancer properties. This suggests that compounds like N'-(2,4-dipropoxybenzylidene)-3-iodobenzohydrazide could be explored for their potential in cancer therapy (Curran et al., 2020).

Propiedades

IUPAC Name |

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-3-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23IN2O3/c1-3-10-25-18-9-8-16(19(13-18)26-11-4-2)14-22-23-20(24)15-6-5-7-17(21)12-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,23,24)/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCWPZXWQZBDBT-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-1-[(5-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5590618.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)

![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)